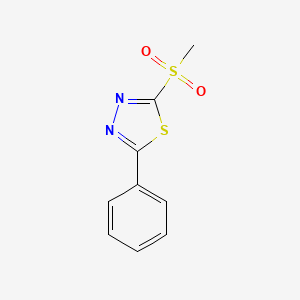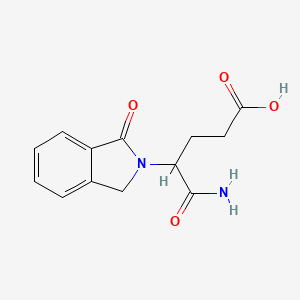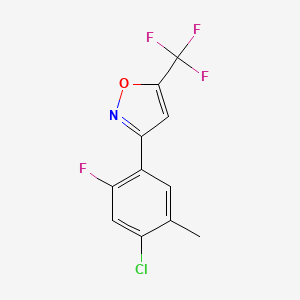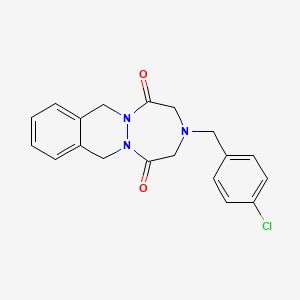![molecular formula C15H17NO4S B12913446 N-[2-(Benzenesulfonyl)ethyl]-N-[1-(furan-2-yl)ethyl]formamide CAS No. 678185-04-1](/img/structure/B12913446.png)
N-[2-(Benzenesulfonyl)ethyl]-N-[1-(furan-2-yl)ethyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(Furan-2-yl)ethyl)-N-(2-(phenylsulfonyl)ethyl)formamide is a synthetic organic compound that features a furan ring, a phenylsulfonyl group, and a formamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Furan-2-yl)ethyl)-N-(2-(phenylsulfonyl)ethyl)formamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Furan-2-yl Ethyl Intermediate: Starting with furan, an alkylation reaction can introduce the ethyl group at the 2-position.
Introduction of the Phenylsulfonyl Group: The intermediate can then undergo a sulfonylation reaction with phenylsulfonyl chloride in the presence of a base to form the phenylsulfonyl ethyl intermediate.
Formamide Formation: Finally, the formamide group can be introduced through a formylation reaction using formic acid or formyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(Furan-2-yl)ethyl)-N-(2-(phenylsulfonyl)ethyl)formamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The formamide group can be reduced to form amines.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(1-(Furan-2-yl)ethyl)-N-(2-(phenylsulfonyl)ethyl)formamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and phenylsulfonyl group could play roles in binding to these targets, while the formamide group might be involved in hydrogen bonding or other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Furylmethyl)-N-(phenylsulfonyl)formamide: Similar structure but with a different substitution pattern.
N-(1-(Thiophen-2-yl)ethyl)-N-(2-(phenylsulfonyl)ethyl)formamide: Contains a thiophene ring instead of a furan ring.
N-(1-(Furan-2-yl)ethyl)-N-(2-(tosyl)ethyl)formamide: Contains a tosyl group instead of a phenylsulfonyl group.
Uniqueness
N-(1-(Furan-2-yl)ethyl)-N-(2-(phenylsulfonyl)ethyl)formamide is unique due to its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity. The presence of both a furan ring and a phenylsulfonyl group can influence its interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
678185-04-1 |
|---|---|
Formule moléculaire |
C15H17NO4S |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N-[2-(benzenesulfonyl)ethyl]-N-[1-(furan-2-yl)ethyl]formamide |
InChI |
InChI=1S/C15H17NO4S/c1-13(15-8-5-10-20-15)16(12-17)9-11-21(18,19)14-6-3-2-4-7-14/h2-8,10,12-13H,9,11H2,1H3 |
Clé InChI |
KWFGLTRVFAOMPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CO1)N(CCS(=O)(=O)C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12913364.png)


![2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile](/img/structure/B12913398.png)
![6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B12913402.png)

![2,2'-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol](/img/structure/B12913419.png)
![2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide](/img/structure/B12913427.png)



![2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B12913452.png)

![4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12913462.png)
